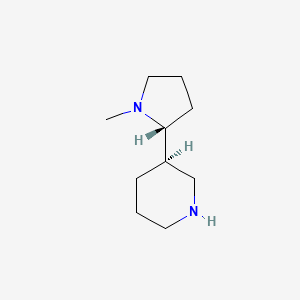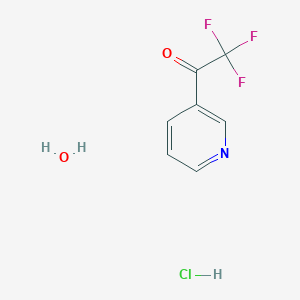
tert-Butyl (3-(1-(2-fluoro-2-methylpropyl)piperidin-4-yl)phenyl)carbamate
Descripción general
Descripción
tert-Butyl (3-(1-(2-fluoro-2-methylpropyl)piperidin-4-yl)phenyl)carbamate is a complex organic compound that features a tert-butyl group, a piperidine ring, and a phenylcarbamate moiety
Métodos De Preparación
One common synthetic route involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
tert-Butyl (3-(1-(2-fluoro-2-methylpropyl)piperidin-4-yl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl (3-(1-(2-fluoro-2-methylpropyl)piperidin-4-yl)phenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-(1-(2-fluoro-2-methylpropyl)piperidin-4-yl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroalkyl group and piperidine ring play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar compounds to tert-Butyl (3-(1-(2-fluoro-2-methylpropyl)piperidin-4-yl)phenyl)carbamate include:
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of Niraparib, a PARP inhibitor used in cancer treatment.
tert-Butyl carbamate: Used in various synthetic applications, including the synthesis of N-Boc-protected anilines
Propiedades
IUPAC Name |
tert-butyl N-[3-[1-(2-fluoro-2-methylpropyl)piperidin-4-yl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31FN2O2/c1-19(2,3)25-18(24)22-17-8-6-7-16(13-17)15-9-11-23(12-10-15)14-20(4,5)21/h6-8,13,15H,9-12,14H2,1-5H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICDCZVVZJLPQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CC(C)(C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501116431 | |
| Record name | Carbamic acid, N-[3-[1-(2-fluoro-2-methylpropyl)-4-piperidinyl]phenyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501116431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951440-93-9 | |
| Record name | Carbamic acid, N-[3-[1-(2-fluoro-2-methylpropyl)-4-piperidinyl]phenyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951440-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[3-[1-(2-fluoro-2-methylpropyl)-4-piperidinyl]phenyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501116431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8025620.png)
![3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B8025628.png)
![4-bromo-1-[(3-methoxyphenyl)methyl]-N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B8025632.png)
![(3S)-3-[(2R)-1-methylpyrrolidin-2-yl]piperidine](/img/structure/B8025649.png)


![(2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B8025660.png)
![(1,1-Dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B8025667.png)
![(4AR,9aR)-tert-butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate](/img/structure/B8025672.png)



![6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B8025708.png)

